1,3,5-Tris(3-hydroxyphenyl)benzene
Description
Historical Context and Discovery
The development of this compound emerged from the broader investigation of triphenylbenzene derivatives that began in the early 20th century. While the specific discovery date of this particular isomer is not extensively documented in the available literature, its synthesis and characterization represent part of the systematic exploration of hydroxylated aromatic compounds that gained momentum in materials chemistry research during the latter half of the 20th century. The compound was assigned the Chemical Abstracts Service registry number 132361-23-0, which officially catalogued its unique structural identity within the chemical literature.
Research into triphenylbenzene derivatives intensified as scientists recognized their potential applications in polymer chemistry and materials science. The systematic investigation of different hydroxyl substitution patterns on triphenylbenzene cores led to the identification of various isomers, each exhibiting distinct physical and chemical properties. The meta-hydroxyl substitution pattern in this compound represents one of several possible isomeric arrangements, alongside the para-substituted analog 1,3,5-Tris(4-hydroxyphenyl)benzene, which has been more extensively studied and documented in the literature.
The growing interest in supramolecular chemistry and hydrogen-bonded organic frameworks during the late 20th and early 21st centuries brought renewed attention to compounds like this compound. Researchers recognized that the specific positioning of hydroxyl groups could significantly influence intermolecular interactions and assembly patterns, making these compounds valuable building blocks for advanced materials applications.
Structural Characteristics and Isomerism
This compound exhibits a highly symmetrical molecular structure characterized by three-fold rotational symmetry around the central benzene ring. The compound's molecular formula C24H18O3 indicates the presence of 24 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms, resulting in a molecular weight of 354.4 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[3,5-bis(3-hydroxyphenyl)phenyl]phenol, which precisely describes the substitution pattern and connectivity.
The structural architecture of this compound can be understood through examination of its key geometric parameters and conformational characteristics. The central benzene ring serves as a rigid platform from which three phenyl groups extend, each bearing a hydroxyl substituent at the meta position relative to the attachment point. This substitution pattern creates a molecule with distinct regions of hydrophilic character (hydroxyl groups) and hydrophobic character (aromatic rings), contributing to its amphiphilic properties.
The isomeric relationship between this compound and other hydroxylated triphenylbenzene derivatives represents a crucial aspect of its chemical identity. The positioning of hydroxyl groups at the meta positions (3-positions) of the peripheral phenyl rings distinguishes this compound from its para-substituted analog, 1,3,5-Tris(4-hydroxyphenyl)benzene. This positional difference significantly impacts the molecule's hydrogen bonding capabilities, crystal packing arrangements, and overall supramolecular behavior.
Computational studies have revealed that the meta-hydroxyl substitution pattern in this compound influences the molecule's conformational preferences and electronic distribution. The hydroxyl groups' positioning affects both intramolecular and intermolecular interactions, with implications for the compound's solubility, thermal properties, and reactivity patterns. The three-fold symmetry of the molecule creates equivalent environments for each hydroxyl group, leading to uniform chemical behavior across all three substitution sites.
Significance in Supramolecular and Materials Chemistry
This compound has emerged as a valuable building block in supramolecular chemistry due to its unique combination of structural rigidity and hydrogen bonding functionality. The compound's three hydroxyl groups provide multiple sites for intermolecular hydrogen bond formation, enabling the construction of extended hydrogen-bonded networks and organized supramolecular architectures. Research has demonstrated that the meta-positioning of hydroxyl groups creates distinct hydrogen bonding patterns compared to para-substituted analogs, leading to different assembly modes and network topologies.
The application of this compound in materials chemistry extends beyond simple hydrogen-bonded assemblies to include its use as a ligand in coordination chemistry and as a precursor for advanced functional materials. The compound's ability to coordinate with metal centers through its hydroxyl groups has been explored for the synthesis of metal-organic frameworks and coordination polymers. Additionally, the aromatic nature of the molecule provides opportunities for π-π stacking interactions, further expanding its utility in supramolecular assembly processes.
Recent research has highlighted the potential of this compound in the development of responsive materials and molecular sensors. The compound's ability to undergo conformational changes upon interaction with target molecules, combined with its intrinsic fluorescence properties, makes it suitable for the design of selective detection systems. The meta-hydroxyl substitution pattern provides specific recognition sites that can be tailored for particular analytes or environmental conditions.
The significance of this compound in contemporary materials research is further emphasized by its role in the development of sustainable and environmentally friendly synthetic approaches. The compound's synthesis can be achieved through relatively mild reaction conditions, and its biodegradable aromatic structure aligns with current trends toward green chemistry principles. This environmental compatibility, combined with its versatile chemical properties, positions this compound as an important component in the development of next-generation materials for various technological applications.
Properties
Molecular Formula |
C24H18O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[3,5-bis(3-hydroxyphenyl)phenyl]phenol |
InChI |
InChI=1S/C24H18O3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15,25-27H |
InChI Key |
RBLAFRRFNYBRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
Building Block for Organic Frameworks:
1,3,5-Tris(3-hydroxyphenyl)benzene serves as a crucial building block for the synthesis of covalent organic frameworks (COFs) and hydrogen-bonded organic frameworks (HOFs). These frameworks are essential for applications in gas storage, catalysis, and drug delivery systems due to their high surface area and tunable porosity .
Synthesis of Functional Materials:
The compound is utilized in the production of photoluminescent materials for organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a valuable component in optoelectronic devices .
Biology
Drug Delivery Systems:
Research indicates that this compound can be engineered to create nanocarriers for targeted drug delivery. Its hydroxyl groups facilitate interactions with biological molecules, enhancing the efficacy of therapeutic agents .
Anticancer Research:
Studies have shown that this compound exhibits potential anticancer properties by inhibiting key proteins involved in cancer pathways. For instance, it has been observed to interact with caspase-3 and NF-κB proteins, which play significant roles in cell survival and apoptosis .
Material Science
Photoluminescent Properties:
The compound's photoluminescent characteristics make it suitable for developing sensors capable of detecting environmental pollutants such as nitroaromatic compounds. This application is critical for environmental monitoring and safety .
Polymer Chemistry:
In polymer chemistry, this compound is used as a crosslinking agent in epoxy resins. Its three hydroxyl groups enhance the mechanical strength and thermal stability of the resulting materials .
Case Study 1: Inhibition of Amyloid Fibril Formation
A study demonstrated that derivatives of this compound effectively inhibit amyloid fibril formation in hen egg white lysozyme (HEWL), a model protein associated with neurodegenerative diseases. The compound was tested using thioflavin T fluorescence assays to quantify fibril formation. Results indicated a strong inhibitory effect at low concentrations (0.03–2.6 µM), suggesting its potential as a therapeutic agent against amyloid-related pathologies .
Case Study 2: Development of Photoluminescent Sensors
Research focused on the development of photoluminescent sensors based on this compound showed promising results in detecting polynitroaromatic compounds such as TNT and DNT. The sensors exhibited high sensitivity and selectivity due to the compound's photochemical stability and π-electron-rich characteristics .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
1,3,5-Triphenylbenzene
- Structure : Lacks hydroxyl groups, with three phenyl rings attached to the central benzene.
- Properties: Reduced polarity compared to hydroxylated analogs, leading to higher hydrophobicity. This makes it more suitable for applications requiring non-polar solvents or matrices .
- Applications : Primarily used as a scaffold in organic synthesis and as a reference compound in crystallography.
1,3,5-Tris(trimethylacetyloxy)benzene
- Structure: Synthesized from 1,3,5-trihydroxybenzene (phloroglucinol) via esterification with trimethylacetyl chloride, forming a triester derivative .
- Properties :
- Applications : Likely an intermediate in synthesizing more complex hydroxylated derivatives.
1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene
- Structure : Features formyl (–CHO) groups at the 4-position of each hydroxyphenyl ring.
- Properties :
Zn(II)/Cu(II)-Porphyrins with 3-Hydroxyphenyl Substituents
- Structure : Asymmetrical porphyrin complexes (e.g., P1 and P2) with 3-hydroxyphenyl groups influencing metal coordination and cellular uptake .
- Properties : Hydrophilic substitutions improve biocompatibility, making them suitable for photodynamic therapy and targeted drug delivery.
Physical and Chemical Properties
Functional and Application Differences
- Hydrophilicity vs. Hydrophobicity: Hydroxyl groups in this compound enhance water compatibility compared to non-hydroxylated analogs like 1,3,5-triphenylbenzene. This property is critical for biological applications (e.g., porphyrin complexes in cellular uptake ). Ester derivatives (e.g., trimethylacetyloxy) reduce polarity, favoring use in organic synthesis .
Symmetry and Crystallinity :
Reactivity :
- Formyl groups in 1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene enable covalent bonding in COFs, whereas hydroxyl groups facilitate hydrogen bonding or metal coordination .
Preparation Methods
Reaction Scheme
Three molecules of 3-hydroxyacetophenone undergo acid-catalyzed cyclotrimerization to form 1,3,5-tris(3-hydroxyphenyl)benzene:
$$
3 \times \text{3-hydroxyacetophenone} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound}
$$
Catalysts and Conditions
- Acid catalysts such as anilinium salts (e.g., anilinium hydrochloride) are preferred for promoting cyclotrimerization effectively.
- Reaction temperatures typically range from 150°C to 220°C.
- Reaction times vary from 0.5 to 8 hours depending on scale and catalyst loading.
- Solvents like toluene can be used to facilitate reflux and control reaction environment.
Mechanistic Insight
- The carbonyl group of 3-hydroxyacetophenone forms an imine intermediate with aniline or its derivatives.
- This intermediate undergoes cyclotrimerization in the presence of acid catalysts, regenerating the catalyst and yielding the triarylbenzene product.
- The hydroxy substituent at the meta position is retained throughout the process.
Advantages
- One-step or two-step processes are possible:
- One-step: direct reaction of 3-hydroxyacetophenone with aniline and acid catalyst without isolating intermediates.
- Two-step: isolation of intermediate Schiff base followed by cyclotrimerization.
- High yields and scalability for industrial production.
Example Data Table: Typical Reaction Parameters
| Parameter | Range / Value | Notes |
|---|---|---|
| Substrate | 3-Hydroxyacetophenone | Purity > 98% |
| Catalyst | Anilinium hydrochloride | 0.01 to 0.25 molar ratio |
| Solvent | Toluene | Optional |
| Temperature | 150–220 °C | Controlled reflux |
| Reaction Time | 0.5–8 hours | Monitored by TLC or HPLC |
| Product Isolation | Acidification and precipitation | Vacuum drying at 80–120 °C |
| Yield | 70–85% | Depending on conditions |
Preparation via Schiff Base Intermediates
An alternative method involves the formation of 3-hydroxyacetophenone-anil Schiff base intermediates prior to cyclotrimerization.
Stepwise Process
Formation of Schiff Base:
3-Hydroxyacetophenone is reacted with aniline or substituted anilines under reflux in solvents like toluene to form the imine intermediate.Cyclotrimerization:
The isolated or in situ formed Schiff base is treated with an acid catalyst (e.g., anilinium salts) to induce cyclotrimerization, yielding the triarylbenzene.
Reaction Conditions
- Molar ratios of anilinium salt to Schiff base are typically 0.01:1 to 0.25:1.
- Reaction temperatures and times similar to the direct cyclotrimerization method.
- The intermediate should be kept dry due to water sensitivity.
Benefits and Notes
- Allows purification of intermediates if needed.
- Provides control over substitution patterns if substituted anilines are used.
- May improve selectivity and yield in some cases.
Purification and Recovery
- After reaction completion, the mixture is extracted with aqueous solutions and washed with organic solvents such as chloroform or methylene chloride.
- Acidification to pH 3.5–6.5 precipitates the triarylbenzene product.
- The solid is filtered and dried under vacuum at 80–120 °C for 2–24 hours.
Comparative Summary Table of Preparation Methods
| Method | Key Steps | Catalyst Type | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Cyclotrimerization | 3-hydroxyacetophenone + acid catalyst | Anilinium salts (HCl) | 150–220 °C, 0.5–8 h | One-step, scalable | Requires precise control |
| Schiff Base Intermediate | Formation of imine then cyclotrimerization | Anilinium salts | Similar to above | Purification of intermediates | Additional step, water sensitive |
| Substituted Anilines | Using substituted anilines for variation | Anilinium salts | Similar | Allows functionalization | Complexity increases |
Research Findings and Notes
- The use of anilinium salts as acid catalysts is critical for efficient cyclotrimerization, facilitating the imine formation and subsequent ring closure.
- The process can accommodate substituted hydroxyacetophenones, allowing derivatization at various positions on the phenyl rings.
- Reaction yields and purity depend heavily on maintaining anhydrous conditions and controlling temperature to avoid decomposition.
- The method avoids multi-step syntheses involving halogenation or lithiation, making it more practical for industrial scale synthesis.
Q & A
Basic: What are the common synthetic routes for 1,3,5-Tris(3-hydroxyphenyl)benzene, and what are their mechanistic considerations?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura coupling or Ullmann condensation reactions to attach hydroxyphenyl groups to a central benzene ring. For example, brominated precursors (e.g., 1,3,5-tris(4-bromophenyl)benzene ) can undergo hydroxylation via nucleophilic aromatic substitution using hydroxide ions. Mechanistically, palladium catalysts facilitate cross-coupling in Suzuki reactions, while copper catalysts mediate Ullmann-type condensations. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to avoid side products like incomplete substitution or oxidation of hydroxyl groups .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- FT-IR and NMR : Confirm hydroxyl (-OH) and aromatic proton environments. For instance, broad O-H stretches (~3200–3500 cm⁻¹) in FT-IR and deshielded aromatic protons in ¹H NMR (δ 6.5–7.5 ppm) validate substitution patterns .
- X-ray Diffraction (XRD) : Resolve crystallographic packing and bond angles. Powder XRD can identify staggered or eclipsed layer arrangements in crystalline derivatives, as seen in covalent organic frameworks (COFs) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and purity, critical for ensuring no residual catalysts or byproducts .
Advanced: How can researchers design covalent organic frameworks (COFs) using this compound as a building block?
Methodological Answer:
Linker Selection : Pair the compound with boronic acid derivatives (e.g., phenyl diboronic acid) to form B-O covalent bonds, enabling porous COF architectures .
Solvothermal Synthesis : Conduct reactions in sealed vessels at 120–150°C with solvents like mesitylene/dioxane to promote reversible bond formation and crystallinity.
Characterization : Use BET surface area analysis (target: >700 m²/g) and XRD to confirm pore size (7–27 Å) and layer stacking (e.g., staggered P63/mmc symmetry) .
Stability Testing : Expose COFs to temperatures up to 500°C under inert conditions to assess thermal resilience .
Advanced: What strategies resolve discrepancies between theoretical and experimental data in crystallographic analysis of derivatives?
Methodological Answer:
- Rietveld Refinement : Adjust crystallographic models to fit experimental XRD patterns, addressing mismatches in unit cell parameters or atomic positions.
- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify steric or electronic distortions.
- Synchrotron XRD : Use high-intensity radiation to improve resolution for low-crystallinity samples, particularly for meta-substituted derivatives where packing irregularities are common .
Advanced: How do hydroxyl group positions (meta vs. para) influence electronic properties and reactivity?
Methodological Answer:
- Meta-Substitution : Creates steric hindrance, reducing intermolecular π-π stacking. This increases solubility in polar solvents (e.g., DMF) but may lower thermal stability compared to para analogs.
- Para-Substitution : Enhances symmetry, promoting crystalline packing (e.g., in brominated derivatives like 1,3,5-tris(4-bromophenyl)benzene) and higher melting points (261–265°C) .
- Electrochemical Analysis : Cyclic voltammetry reveals meta-hydroxyl groups exhibit lower oxidation potentials due to reduced resonance stabilization compared to para isomers .
Basic: What safety protocols are recommended for handling this compound in laboratories?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particulates are detected .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H333 hazard) .
- Waste Disposal : Segregate halogenated waste (e.g., brominated byproducts) and consult certified agencies for disposal, as improper handling risks environmental contamination .
Advanced: How can computational modeling predict solvent-dependent supramolecular assembly of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., DMSO vs. toluene) to predict aggregation behavior. Polar solvents stabilize hydrogen-bonded networks, while nonpolar solvents favor π-stacked columns.
- Docking Studies : Model host-guest interactions with macrocycles (e.g., cucurbiturils) to design functional supramolecular systems.
- Solubility Parameters : Use Hansen solubility parameters to optimize solvent selection for crystallization trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
